molecular formula C15H21N3O4S B2616732 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide CAS No. 2310140-33-9

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide

Cat. No. B2616732
CAS RN: 2310140-33-9
M. Wt: 339.41
InChI Key: UOQLHXHDCAVNFW-UHFFFAOYSA-N
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Description

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical trials, making it a potential candidate for the treatment of NSCLC.

Mechanism of Action

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide selectively inhibits the activity of EGFR with T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. The compound binds to the ATP-binding site of the mutated EGFR protein and prevents its activation, leading to tumor cell death. This compound has also been shown to inhibit the activity of wild-type EGFR to a lesser extent, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical and clinical studies. The compound selectively targets the mutated EGFR protein and inhibits its activity, leading to tumor cell death. This compound has also been shown to have a favorable safety profile, with minimal toxicity observed in clinical trials. The compound has a half-life of approximately 25 hours, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has several advantages for lab experiments, including its potent antitumor activity, selective inhibition of mutated EGFR, and favorable safety profile. However, the compound has limitations, including its complex synthesis process and high cost. Additionally, the compound may not be effective in patients with EGFR mutations other than T790M.

Future Directions

There are several future directions for the development of 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide. One area of research is the optimization of the synthesis process to improve yields and reduce costs. Another area of research is the identification of biomarkers that can predict response to the compound. Additionally, combination therapies with other anticancer agents may enhance the antitumor activity of this compound. Finally, the development of next-generation EGFR TKIs with improved selectivity and potency may further improve the treatment of NSCLC.

Synthesis Methods

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide is synthesized through a multistep process that involves the reaction of 4-bromo-3-fluoroaniline with 3-pyrrolidin-1-ylazetidine-1-sulfonyl chloride to form an intermediate compound. The intermediate compound is then reacted with 2-(2-chloroethoxy) acetic acid to form this compound. The synthesis process is complex and requires careful optimization to achieve high yields and purity.

Scientific Research Applications

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. This compound selectively targets the mutated EGFR protein and inhibits its activity, leading to tumor cell death. The compound has also shown promising results in reducing tumor size and improving overall survival in patients with advanced NSCLC.

properties

IUPAC Name

2-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c16-15(19)11-22-13-3-5-14(6-4-13)23(20,21)18-9-12(10-18)17-7-1-2-8-17/h3-6,12H,1-2,7-11H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQLHXHDCAVNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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